(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate
Overview
Description
(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a benzyl group, a carbamate functional group, and a chiral center, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral intermediate, which can be derived from commercially available starting materials.
Formation of the Carbamate Group: The carbamate group is introduced through a reaction between the chiral intermediate and benzyl chloroformate under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and catalyst to maximize yield and minimize by-products.
Automated Purification: Utilizing automated systems for purification to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand the stereochemical effects on biological activity.
Industrial Applications: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Stereochemical Effects: The chiral nature of the compound can lead to different biological activities for each enantiomer.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate: The enantiomer of the compound with different stereochemical properties.
Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate: The racemic mixture containing both enantiomers.
Other Carbamates: Compounds with similar carbamate functional groups but different substituents.
Uniqueness
(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-oxo-1-phenylpentan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(2)13-18(19(22)17-11-7-4-8-12-17)21-20(23)24-14-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCRHLZVEPSRFZ-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601158777 | |
Record name | Carbamic acid, N-[(1S)-1-benzoyl-3-methylbutyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007909-63-7 | |
Record name | Carbamic acid, N-[(1S)-1-benzoyl-3-methylbutyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1S)-1-benzoyl-3-methylbutyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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